

Discovery and development history of Sotagliflozin

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Compound Name: Sotagliflozin

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An In-depth Technical Guide to the Discovery and Development of **Sotagliflozin**

Executive Summary

Sotagliflozin (LX4211) is a first-in-class oral dual inhibitor of sodium-glucose cotransporter type 1 (SGLT1) and type 2 (SGLT2). Its development was rooted in a strategic approach to simultaneously target two key pathways of glucose regulation: renal glucose reabsorption via SGLT2 and intestinal glucose absorption via SGLT1. This dual mechanism offers a complementary, insulin-independent approach to glycemic control and has demonstrated significant cardiovascular and renal benefits. This document provides a comprehensive technical overview of **sotagliflozin**'s journey from initial discovery through extensive clinical development, culminating in its regulatory approvals for heart failure.

Discovery and Rationale

The development of **sotagliflozin** was initiated by Lexicon Pharmaceuticals, leveraging its expertise in mouse genetics to identify novel drug targets.^[1]

1.1. Preclinical Rationale: The Dual Inhibition Hypothesis The therapeutic strategy was built on the distinct and complementary roles of SGLT1 and SGLT2:

- **SGLT2:** Predominantly located in the proximal renal tubules, SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the

bloodstream.[2][3] Inhibition of SGLT2 was a well-established mechanism to induce glucosuria, thereby lowering blood glucose levels.

- SGLT1: Primarily found in the small intestine, SGLT1 is the main transporter for the absorption of dietary glucose and galactose.[2][4] To a lesser extent, it is also present in the kidneys, reabsorbing the remaining glucose not captured by SGLT2.

The hypothesis was that combining SGLT2 inhibition with SGLT1 inhibition could provide superior glycemic control. By blocking intestinal SGLT1, **sotagliflozin** delays and reduces the absorption of dietary glucose, leading to a blunting of postprandial glucose spikes.[2][5] This gastrointestinal effect was also found to stimulate the release of glucagon-like peptide 1 (GLP-1) and polypeptide tyrosine tyrosine (PYY), hormones that contribute to glycemic control and appetite regulation.[5][6]

1.2. Lead Optimization An extensive medicinal chemistry program led to the identification of **sotagliflozin** as the lead candidate. It was optimized to have a specific inhibitory profile, with approximately 20-fold greater selectivity for SGLT2 over SGLT1.[5][7] This profile was designed to achieve clinically meaningful inhibition of both targets at therapeutic doses.

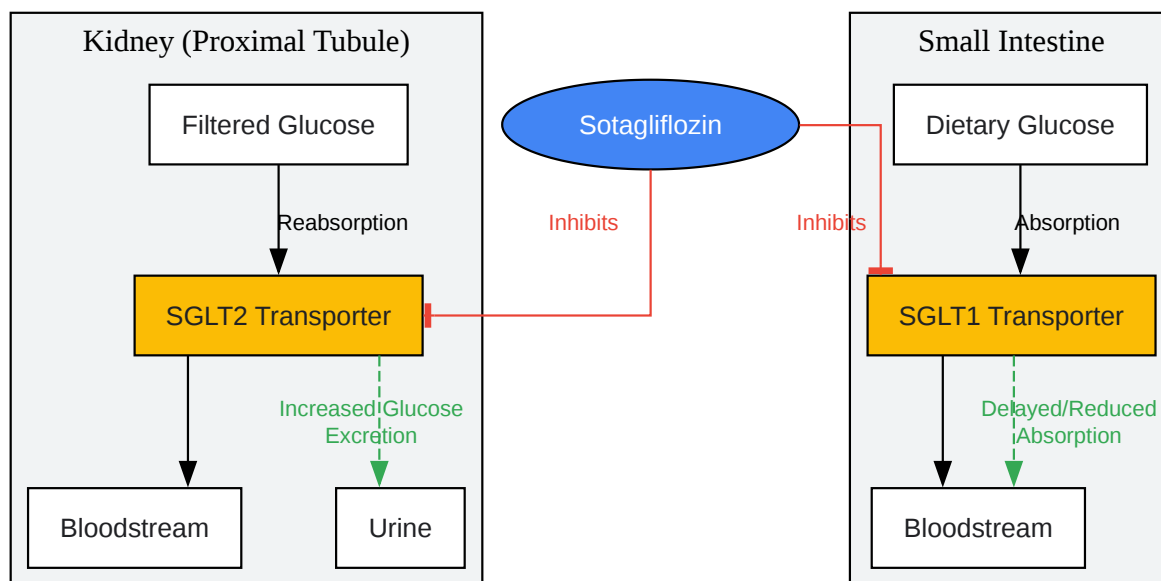
- SGLT1 IC50: 36 nM[1]
- SGLT2 IC50: 1.8 nM[1]

Mechanism of Action

Sotagliflozin exerts its therapeutic effects through the dual inhibition of SGLT1 and SGLT2, impacting glucose homeostasis via two primary organs: the kidneys and the gastrointestinal tract.[4][8]

- Renal Effects (SGLT2 Inhibition): By inhibiting SGLT2 in the kidneys, **sotagliflozin** reduces the reabsorption of filtered glucose, leading to increased urinary glucose excretion and a reduction in plasma glucose levels.[2]
- Gastrointestinal Effects (SGLT1 Inhibition): By inhibiting SGLT1 in the enterocytes of the small intestine, **sotagliflozin** slows the absorption of glucose from food, which significantly reduces postprandial hyperglycemia.[2][8]

This dual action provides a comprehensive approach to lowering blood glucose, independent of insulin secretion.



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Caption: Mechanism of Action of **Sotagliflozin**.

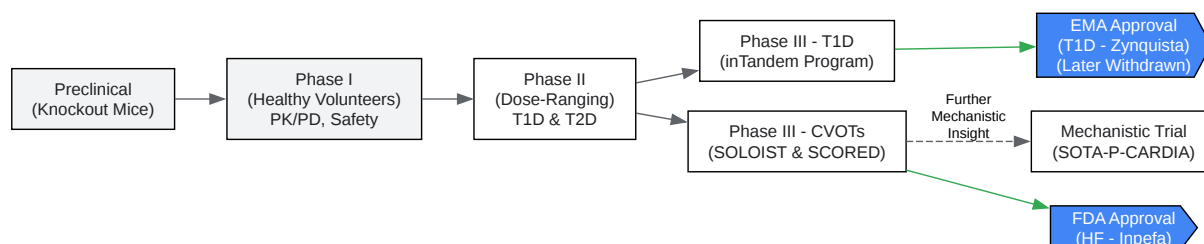
Pharmacokinetics

The pharmacokinetic profile of **sotagliflozin** has been characterized in healthy subjects and patient populations. It is rapidly absorbed with dose-proportional systemic exposure.^{[9][10]}

Parameter	Value	Citation
Absorption		
Tmax (single dose)	1.25 - 3 hours	[8]
Tmax (multiple doses)	2.5 - 4 hours	[8]
Oral Bioavailability	~71%	[8]
Effect of Food (High-Calorie)	Cmax increased by 149%, AUC by 50%	[11]
Distribution		
Volume of Distribution (Vd)	9392 L	[8]
Plasma Protein Binding	~98%	[8]
Metabolism		
Primary Pathway	Glucuronidation via UGT1A9	[8]
Major Metabolite	3-O-glucuronide (M19), inactive	[8]
Excretion		
Terminal Half-life (t _{1/2})	21 - 35 hours	[8]
Apparent Clearance (CL/F)	261 - 374 L/h (healthy volunteers)	[8]
Route of Elimination	57% in urine, 37% in feces	[8]
Multiple Dosing		
Accumulation Ratio (C _{max})	~1.57	[9][10]
Accumulation Ratio (AUC)	~1.84	[9][10]
Table 1: Pharmacokinetic Parameters of Sotagliflozin		

Clinical Development

Sotagliflozin has undergone a rigorous clinical development program across multiple indications, including Type 1 Diabetes (T1D), Type 2 Diabetes (T2D), Chronic Kidney Disease (CKD), and Heart Failure (HF).



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Caption: Clinical Development Workflow for **Sotagliflozin**.

Phase II and III Trials in Type 1 Diabetes (inTandem Program)

Sotagliflozin was extensively studied as an oral adjunct to insulin in adults with T1D. The inTandem program consisted of several Phase 3 trials.

Experimental Protocol (inTandem1 & inTandem2):

- Study Design: Multicenter, randomized, double-blind, placebo-controlled trials.[12]
- Patient Population: Adults with T1D using insulin pumps or multiple daily injections with a baseline HbA1c of 7.0% to 11.0%.[12]
- Intervention: Following a 6-week insulin optimization period, patients were randomized to receive **sotagliflozin** 200 mg, **sotagliflozin** 400 mg, or placebo once daily for 24-52 weeks, in addition to their insulin therapy.[12]
- Primary Endpoint: Change from baseline in HbA1c at 24 weeks.[12]

Outcome	Sotagliflozin 200 mg	Sotagliflozin 400 mg	Placebo	Citation
inTandem2 (24 Weeks)				
Δ HbA1c from Baseline	-0.39% (p < 0.001)	-0.37% (p < 0.001)	-0.03%	[12]
inTandem1 (6 Months)				
Body Weight Change	-3.5 lbs	-6.0 lbs	+1.8 lbs	[13]
Meta-Analysis Data				
Severe Hypoglycemia	RR: 0.69 (vs. Placebo)	RR: 0.69 (vs. Placebo)	-	[14]
Diabetic Ketoacidosis (DKA)	RR: 3.93 (vs. Placebo)	RR: 3.93 (vs. Placebo)	-	[14]
Table 2: Key Efficacy and Safety Results from Phase 3 Trials in Type 1 Diabetes				

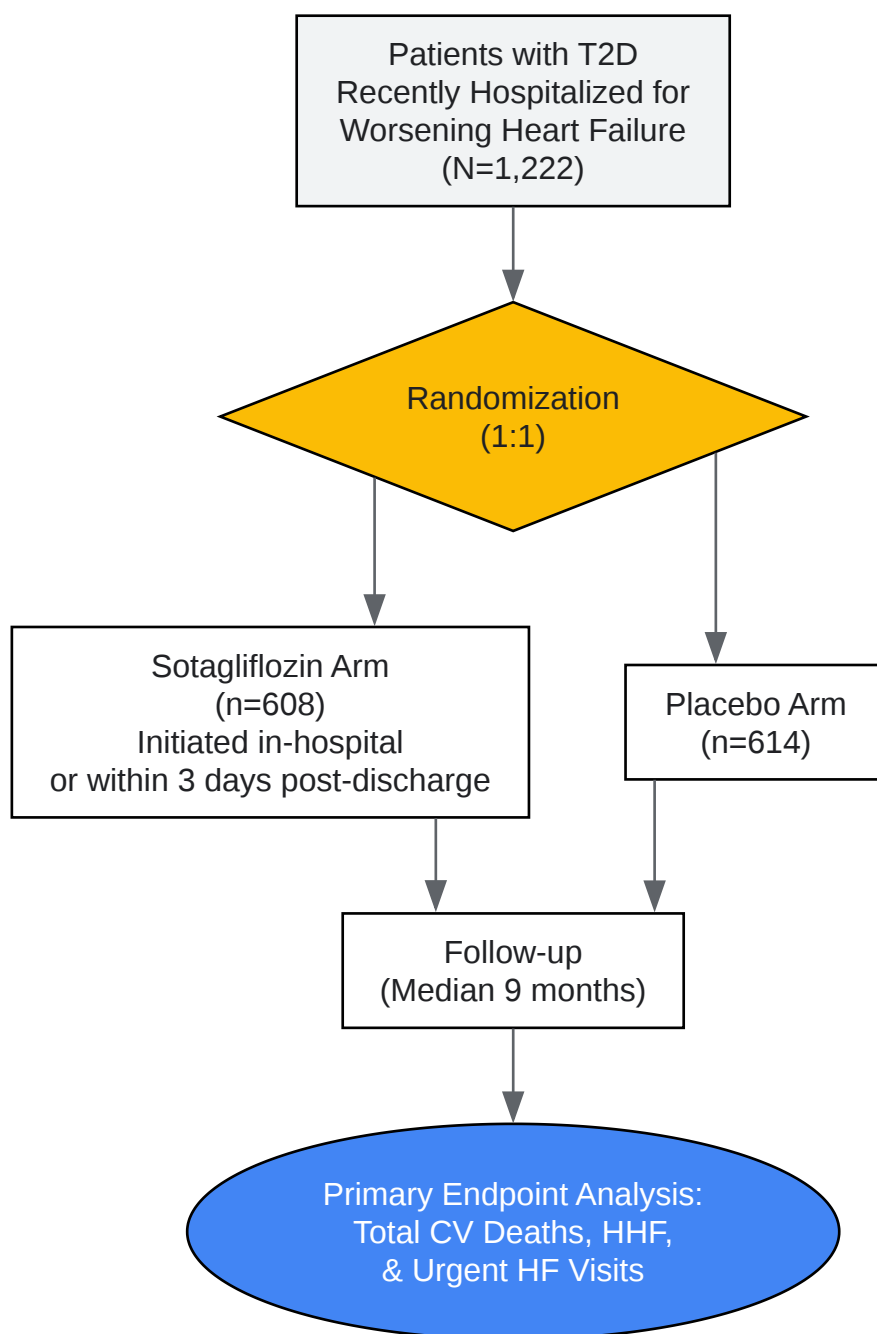
Despite showing efficacy in glycemic control and weight reduction, an increased risk of diabetic ketoacidosis (DKA) was observed.[13][14] This led to the FDA declining approval for T1D in the U.S., while the European Medicines Agency (EMA) granted a limited approval that was later withdrawn by the manufacturer.[15]

Phase III Cardiovascular Outcome Trials (CVOTs): SOLOIST-WHF and SCORED

The focus of development shifted to cardiovascular and renal outcomes in patients with T2D, leading to two pivotal trials: SOLOIST-WHF and SCORED.[16][17]

Experimental Protocol (SOLOIST-WHF):

- Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.[18][19]
- Patient Population: 1,222 patients with T2D recently hospitalized for worsening heart failure. The trial included patients with both reduced and preserved ejection fraction.[16][18]
- Intervention: **Sotagliflozin** (200 mg, titrated to 400 mg) or placebo, initiated either in-hospital or within 3 days of discharge.[18][19]
- Primary Endpoint: Total number of deaths from cardiovascular causes, hospitalizations for heart failure, and urgent visits for heart failure.[19][20]



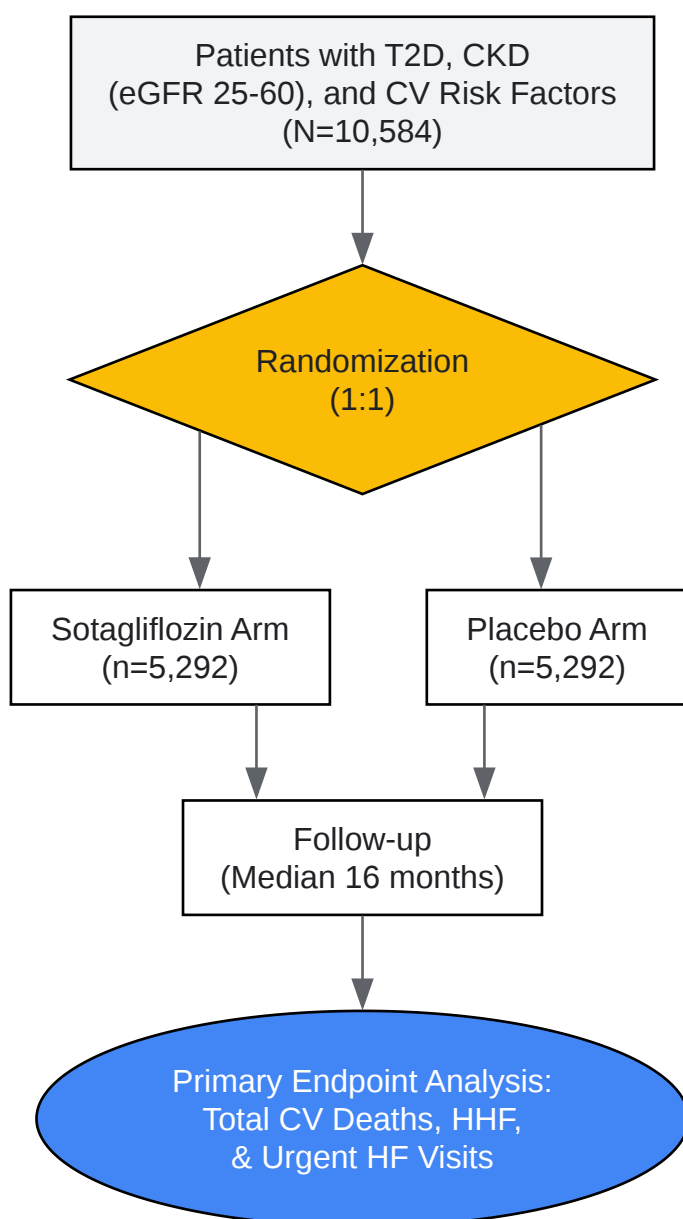
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Caption: Logical Flow of the SOLOIST-WHF Trial Design.

Experimental Protocol (SCORED):

- Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.[21][22]

- Patient Population: 10,584 patients with T2D, chronic kidney disease (eGFR 25-60 ml/min/1.73m²), and additional cardiovascular risk factors.[22][23]
- Intervention: **Sotagliflozin** (200 mg, titrated to 400 mg) or placebo.[23]
- Primary Endpoint: Initially a composite of major adverse cardiovascular events (MACE), the primary endpoint was changed (due to early trial termination) to the total number of deaths from cardiovascular causes, hospitalizations for heart failure, and urgent visits for heart failure.[22]



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Caption: Logical Flow of the SCORED Trial Design.

Outcome	SOLOIST-WHF	SCORED	Citation
Primary Endpoint			
(CV Death, HHF, Urgent HF Visit)	HR: 0.67 (95% CI: 0.52-0.85); p<0.001	HR: 0.75 (95% CI: 0.63-0.88); p<0.001	[16][19][20][21]
Key Secondary Endpoints			
MACE (CV Death, Nonfatal MI, Nonfatal Stroke)	-	HR: 0.84 (95% CI: 0.72-0.99)	[16][21][22]
Nonfatal MI	-	RRR: 30%	[21]
Nonfatal Stroke	-	RRR: 30%	[21]
Adverse Events of Interest			
Diarrhea	Increased vs. Placebo	Increased vs. Placebo	[3]
Volume Depletion	Increased vs. Placebo	Increased vs. Placebo	[3]
Table 3: Key Efficacy Results from Phase 3 Cardiovascular Outcome Trials			

These trials successfully demonstrated that **sotagliflozin** significantly reduces the risk of major heart failure events in a broad population of patients with T2D at high cardiovascular risk.[24]

Mechanistic Trial in HFpEF without Diabetes (SOTA-P-CARDIA)

To explore the benefits of **sotagliflozin** beyond diabetic populations, a mechanistic trial was conducted in patients with heart failure with preserved ejection fraction (HFpEF) without diabetes.

Experimental Protocol (SOTA-P-CARDIA):

- Study Design: Prospective, randomized, double-blind, placebo-controlled trial.[\[25\]](#)
- Patient Population: 88 diverse participants with HFpEF without diabetes.[\[25\]](#)[\[26\]](#)
- Intervention: **Sotagliflozin** or placebo for six months.[\[26\]](#)
- Primary Outcomes: Changes in cardiac structure and function (e.g., left ventricular mass), quality of life (KCCQ), and functional capacity (6-minute walk test).[\[25\]](#)[\[26\]](#)

Outcome	Result	Citation
Left Ventricular Mass	Statistically significant improvement	[25] [26]
Diastolic Function	Statistically significant improvement	[25] [26]
6-Minute Walk Test	Statistically significant improvement	[25] [26]
KCCQ Score (Quality of Life)	Statistically significant improvement	[25] [26]
Peak VO ₂	Notable improvement (not statistically significant)	[25] [26]

Table 4: Key Efficacy Results
from SOTA-P-CARDIA Trial in
HFpEF without Diabetes

This study was the first to demonstrate direct clinical benefits of **sotagliflozin** on cardiac structure, function, and quality of life in HFpEF patients without diabetes, suggesting its therapeutic potential is not solely dependent on glycemic control.[\[25\]](#)[\[26\]](#)

Regulatory History and Conclusion

The extensive clinical development program culminated in key regulatory milestones:

- April 2019: The EMA approved **sotagliflozin** (Zynquista) for specific adults with type 1 diabetes. This approval was later withdrawn at the holder's request.[4][15]
- May 2023: The U.S. FDA approved **sotagliflozin** (Inpefa) to reduce the risk of cardiovascular death, hospitalization for heart failure, and urgent heart failure visits in adults with heart failure or T2D with CKD and other cardiovascular risk factors.[15][27][28]

The journey of **sotagliflozin** from a genetically-inspired target hypothesis to a clinically validated therapy for heart failure showcases a successful translation of basic science into a novel therapeutic agent. Its unique dual SGLT1/SGLT2 inhibition mechanism provides a multifaceted approach to improving outcomes in a high-risk patient population, marking a significant advancement in cardiovascular and metabolic medicine.

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